Cas no 933988-75-1 (2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid)

2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its distinct structural features, including the difluorophenyl and carboxylic acid functional groups, make it a versatile intermediate for synthesizing bioactive compounds. The electron-withdrawing fluorine atoms enhance reactivity and stability, while the pyrimidine core offers a rigid scaffold for molecular interactions. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and other targeted therapeutics. Its high purity and well-defined chemical properties ensure reproducibility in synthetic applications. Suitable for further functionalization, it serves as a key building block in drug discovery and material science.
2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid structure
933988-75-1 structure
Product Name:2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid
CAS No:933988-75-1
MF:C11H6F2N2O2
MW:236.174349308014
CID:999730
PubChem ID:45073364
Update Time:2025-11-02

2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid
    • 2,6-DIMETHYL-3'-THIOMORPHOLINOMETHYL BENZOPHENONE
    • 2-(2,5-difluoro-phenyl)-pyrimidine-5-carboxylic acid
    • SCHEMBL1367804
    • DBPZPSJZEOLWJP-UHFFFAOYSA-N
    • 933988-75-1
    • 2-(2,5-DIFLUOROPHENYL)PYRIMIDINE-5-CARBOXYLICACID
    • SB59226
    • DTXSID60662744
    • MDL: MFCD09864711
    • Inchi: 1S/C11H6F2N2O2/c12-7-1-2-9(13)8(3-7)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17)
    • InChI Key: DBPZPSJZEOLWJP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C1N=CC(C(=O)O)=CN=1)F

Computed Properties

  • Exact Mass: 236.04000
  • Monoisotopic Mass: 236.03973376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 63.1Ų

Experimental Properties

  • PSA: 63.08000
  • LogP: 2.12000

2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid Pricemore >>

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2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid Related Literature

Additional information on 2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid

Introduction to 2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS No. 933988-75-1)

2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 933988-75-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the pyrimidine family, a class of molecules widely recognized for their biological activity and utility in drug development. The structural features of this compound, particularly the presence of fluorine atoms at the 2- and 5-positions of the phenyl ring, contribute to its unique chemical properties and potential therapeutic applications.

The molecular structure of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid consists of a pyrimidine core substituted with a 2,5-difluorophenyl group and a carboxylic acid functional group at the 5-position. This configuration imparts distinct electronic and steric properties that make it a valuable scaffold for designing novel bioactive molecules. The fluorine atoms, in particular, are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles, making this compound an attractive candidate for further exploration in drug discovery.

In recent years, there has been growing interest in pyrimidine derivatives as pharmacological agents due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids and serve as precursors for various essential biological processes. Consequently, compounds incorporating pyrimidine moieties have been extensively studied for their potential in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.

The introduction of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to optimize drug-like properties. The electron-withdrawing nature of fluorine enhances the lipophilicity of the molecule while maintaining water solubility, which is crucial for effective drug delivery. Additionally, fluorine substitution can influence the conformational flexibility of the molecule, allowing for better interaction with biological targets such as enzymes and receptors.

2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid has garnered attention in academic and industrial research for its potential applications in anticancer therapy. Pyrimidine-based compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, some pyrimidine derivatives act as inhibitors of kinases, which are critical mediators of signal transduction in cancer cells. The presence of fluorine atoms in this compound may enhance its ability to bind tightly to these kinases, leading to more potent inhibitory effects.

Recent studies have highlighted the role of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid in developing novel antiviral agents. The structural motif of this compound shares similarities with known antiviral drugs that target viral replication machinery. Researchers have hypothesized that its ability to interfere with viral enzymes or inhibit host cell factors could provide a therapeutic advantage against RNA viruses. Preliminary computational studies suggest that the fluorinated phenyl ring may facilitate optimal binding to viral proteases or polymerases, thereby disrupting viral replication cycles.

The carboxylic acid group at the 5-position of 2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid offers additional opportunities for chemical modification. This functional group can be readily converted into esters or amides, enabling the synthesis of prodrugs or conjugates with enhanced solubility or targeted delivery properties. Such modifications are crucial for improving pharmacokinetic profiles and therapeutic efficacy.

In conclusion,2-(2,5-Difluorophenyl)pyrimidine-5-carboxylic acid (CAS No. 933988-75-1) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and demonstrated biological activities make it a valuable asset in medicinal chemistry research aimed at developing new treatments for cancer and infectious diseases. Ongoing investigations into its pharmacological properties continue to expand our understanding of its potential applications and highlight its significance as a building block for future therapeutics.

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